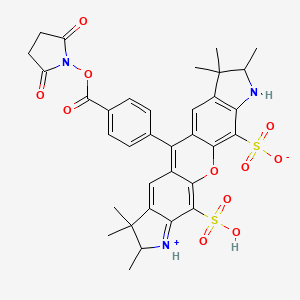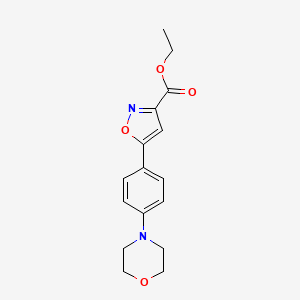
2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxy group, a chlorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene typically involves the introduction of the tert-butoxy group into a benzene ring that already contains the chlorine and trifluoromethyl substituents. One common method involves the reaction of 1-chloro-4-(trifluoromethyl)benzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced depending on the reagents and conditions used.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when using strong bases like potassium tert-butoxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include oxidized forms of the tert-butoxy group.
Reduction: Reduced forms of the tert-butoxy group or the benzene ring.
Scientific Research Applications
2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in NMR studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group.
tert-Butyl bromide: An organobromine compound used as a reagent in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.
Uniqueness
2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both a tert-butoxy group and a trifluoromethyl group makes it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
Molecular Formula |
C11H12ClF3O |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
1-chloro-2-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3O/c1-10(2,3)16-9-6-7(11(13,14)15)4-5-8(9)12/h4-6H,1-3H3 |
InChI Key |
RWLJCMFJCGUBAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
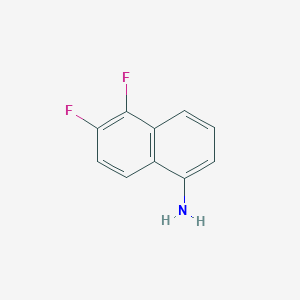
![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
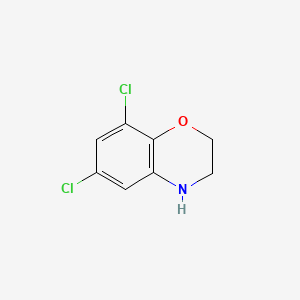


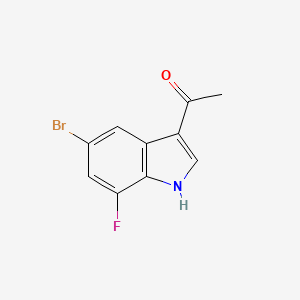

![7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13705339.png)
![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)
